Cilnidipine is a dihydropyridine derivative classified as a fourth-generation calcium channel blocker (CCB). [, , , ] Unlike conventional CCBs that primarily target L-type calcium channels, Cilnidipine demonstrates a dual blocking action on both L-type and N-type calcium channels. [, , , , , , , , , , , , , ] This unique characteristic makes it a subject of significant interest in scientific research, particularly in exploring its potential for cardiovascular and neuroprotective applications. [, , , , , , , , ]
Mechanism of Action
Cilnidipine exerts its primary effect by blocking both L-type and N-type voltage-dependent calcium channels (VDCCs). [, , , , , , , ]
L-type Channel Blockade: Similar to other dihydropyridine CCBs, Cilnidipine inhibits L-type calcium channels present on vascular smooth muscle cells. [, , , , , ] This blockade reduces calcium influx into these cells, leading to vasodilation and a reduction in blood pressure. [, , , , , , ]
N-type Channel Blockade: Cilnidipine's unique ability to block N-type calcium channels, primarily found at sympathetic nerve endings, sets it apart from many conventional CCBs. [, , , , , , , ] This inhibition reduces the release of norepinephrine, a neurotransmitter that constricts blood vessels and increases heart rate. [, , , , , , ]
Applications
Hypertension: Numerous studies investigated Cilnidipine's efficacy in managing hypertension, both as monotherapy and in combination with other antihypertensive agents. [, , , , , , , , , ] Research suggests it effectively lowers blood pressure, with potential advantages in managing specific hypertension subtypes like morning hypertension. [, , , , ]
Renal Protection: Cilnidipine's N-type channel blockade suggests a potential for renoprotective effects, particularly in patients with hypertension and chronic kidney disease. [, , , , , ] Studies indicate a reduction in proteinuria and potential benefits in preserving renal function. [, , , , , ]
Cardioprotection: Cilnidipine's impact on cardiac remodeling and diastolic dysfunction is an active area of research. [, ] Studies suggest potential benefits in reducing cardiac fibrosis and improving diastolic function. [, ]
Neuroprotection: Cilnidipine's ability to cross the blood-brain barrier and its neuroprotective potential are being explored. [, , , ] Research suggests it may offer benefits in conditions like cerebral infarction through mechanisms involving free radical scavenging and activation of specific signaling pathways. [, , , ]
Future Directions
Drug Delivery Systems: Developing novel drug delivery systems, such as chronotherapeutic formulations targeting specific times of day when blood pressure is highest, could enhance patient compliance and improve treatment outcomes. []
Related Compounds
Amlodipine
Compound Description: Amlodipine is a long-acting calcium channel blocker commonly used to treat hypertension. It primarily acts on L-type calcium channels in the vasculature and myocardium, reducing smooth muscle contractility and lowering blood pressure. []
Relevance: Amlodipine serves as a crucial comparison point to Cilnidipine in numerous studies due to their shared classification as calcium channel blockers and their application in treating hypertension. While both drugs effectively lower blood pressure, research highlights Cilnidipine's potential advantages. Studies indicate Cilnidipine's additional action on N-type calcium channels may offer superior renoprotective effects and a reduced impact on heart rate compared to Amlodipine. [, , , , , ]
Nifedipine
Compound Description: Nifedipine, a dihydropyridine calcium channel blocker, primarily acts on L-type calcium channels, leading to vasodilation and blood pressure reduction. It is commonly used for hypertension and angina treatment. []
Relevance: Nifedipine, like Amlodipine, provides a comparative basis for understanding Cilnidipine's distinct properties. Both drugs effectively reduce blood pressure, but studies show Cilnidipine's additional N-type calcium channel blocking activity may translate to a superior renal protective profile and potentially improved influence on the autonomic nervous system compared to Nifedipine. [, ]
Nicardipine
Compound Description: Nicardipine, a dihydropyridine calcium channel blocker, primarily acts on L-type calcium channels to relax blood vessels and lower blood pressure. It is used to manage hypertension and angina. []
Relevance: Nicardipine's comparison with Cilnidipine in an acute heart failure model using dogs revealed important differences. Despite similar reductions in various hemodynamic parameters, Nicardipine increased heart rate and cardiac contractility, which was not observed with Cilnidipine. This suggests Cilnidipine's N-type calcium channel blocking activity may contribute to a more favorable cardiac profile. []
Atenolol
Compound Description: Atenolol is a beta-blocker that primarily acts by blocking the effects of epinephrine and norepinephrine on the heart and blood vessels. This action reduces heart rate, blood pressure, and cardiac output, making it commonly used for hypertension and angina treatment. []
Relevance: Atenolol's comparison with Cilnidipine in a study on essential hypertension with left ventricular hypertrophy (the CANDLE trial) revealed distinct impacts on cardiac parameters. While both drugs effectively reduced blood pressure, Cilnidipine was associated with a reduction in left atrial volume, while Atenolol treatment led to increased left atrial volume. This difference suggests Cilnidipine might offer advantages in managing essential hypertension with diastolic dysfunction. []
Valsartan
Compound Description: Valsartan is an angiotensin II receptor blocker (ARB) commonly used to treat hypertension and heart failure. It acts by blocking the action of angiotensin II, a hormone that narrows blood vessels, thereby relaxing blood vessels and lowering blood pressure. []
Relevance: Valsartan's combination with Cilnidipine has demonstrated potential synergistic benefits in managing hypertension. Research indicates this combination effectively reduces blood pressure and exhibits a strong ability to reduce oxidative stress and angiotensin II levels, suggesting enhanced positive effects on vascular function. [, ]
ω-Conotoxin GVIA
Compound Description: ω-Conotoxin GVIA is a peptide toxin that selectively blocks N-type calcium channels, inhibiting neurotransmitter release at sympathetic nerve endings. [, , ]
Relevance: ω-Conotoxin GVIA is crucial in understanding Cilnidipine's mechanism of action. Studies using ω-Conotoxin GVIA have confirmed Cilnidipine's ability to block N-type calcium channels, specifically highlighting its role in inhibiting efferent arteriolar dilation and suppressing sympathetic nerve activity in various models. [, ]
Ketoconazole
Compound Description: Ketoconazole is an antifungal medication that also acts as a potent inhibitor of the cytochrome P450 enzyme CYP3A4, which is involved in the metabolism of many drugs, including Cilnidipine. []
Relevance: Ketoconazole's impact on Cilnidipine metabolism was investigated to elucidate the role of specific CYP450 isoforms in Cilnidipine's breakdown. Research revealed Ketoconazole competitively inhibited Cilnidipine's dehydrogenation, a crucial metabolic pathway, confirming CYP3A4's significant role in eliminating Cilnidipine. []
α-Naphthoflavone, Sulfaphenazole, Quinidine, Diethyldithiocarbamate, and Tranylcypromine
Compound Description: These compounds are inhibitors of various CYP450 isoforms, with each compound exhibiting selectivity for specific isoforms involved in drug metabolism. []
Relevance: These inhibitors were used to investigate Cilnidipine's metabolism by specific CYP450 isoforms. Unlike Ketoconazole, these inhibitors demonstrated minimal to no effect on Cilnidipine's dehydrogenation, further solidifying the understanding of CYP3A4 as the primary enzyme involved in Cilnidipine's metabolic pathway. []
Compound Description: L-NAME is a chemical that inhibits nitric oxide synthase, an enzyme responsible for producing nitric oxide, a potent vasodilator. L-NAME is often used in research to induce hypertension and study the effects of reduced nitric oxide availability. []
Relevance: L-NAME was utilized to induce hypertension in rats to investigate Cilnidipine's renoprotective effects. Studies demonstrated Cilnidipine's ability to mitigate L-NAME-induced renal injury by reducing proteinuria, improving creatinine clearance, and attenuating glomerulosclerosis and tubular degeneration, highlighting its potential benefits in managing hypertensive renal damage. []
Relevance: Adriamycin was employed to induce cardiac and renal damage in spontaneously hypertensive rats to compare the organ-protective effects of Cilnidipine and Amlodipine. Studies revealed Cilnidipine's superior ability to ameliorate both cardiac and renal damage, likely attributed to its dual L-/N-type calcium channel blockade and subsequent suppression of the renin-angiotensin-aldosterone system (RAAS) hyperactivity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Coumatetralyl is classified under the hydroxycoumarin group of anticoagulant rodenticides. Coumatetralyl is an anticoagulant of the 4-hydroxycoumarin vitamin K antagonist type used as a rodenticide.
Cilastatin is an inhibitor of renal dehydropeptidase, an enzyme responsible for both the metabolism of thienamycin beta-lactam antibiotics as well as conversion of leukotriene D4 to leukotriene E4. Since the antibiotic, [imipenem], is one such antibiotic that is hydrolyzed by dehydropeptidase, cilastatin is used in combination with imipenem to prevent its metabolism. The first combination product containing both drugs was approved by the FDA in November of 1985 under the trade name Primaxin, marketed by Merck & Co. A newer triple-drug product was approved in July 2019 under the trade name Recarbrio which also contains [relebactam]. A renal dehydropeptidase-I and leukotriene D4 dipeptidase inhibitor. Since the antibiotic, IMIPENEM, is hydrolyzed by dehydropeptidase-I, which resides in the brush border of the renal tubule, cilastatin is administered with imipenem to increase its effectiveness. The drug also inhibits the metabolism of leukotriene D4 to leukotriene E4.
Coumermycin A1 is a hydroxycoumarin antibiotic that is obtained from Streptomyces rishiriensis and exhibits potent antibacterial and anticancer activity. It has a role as a bacterial metabolite, a DNA synthesis inhibitor, a topoisomerase IV inhibitor, a Hsp90 inhibitor, an antineoplastic agent and an antimicrobial agent. It is a member of coumarins, a glycoside, a member of pyrroles, a heteroarenecarboxylate ester and an aromatic amide. Coumermycin a1 is a natural product found in Streptomyces albidoflavus, Streptomyces coelicolor, and Streptomyces rishiriensis with data available.
Coumestrol is a member of the class of coumestans that is coumestan with hydroxy substituents at positions 3 and 9. It has a role as an anti-inflammatory agent, an antioxidant and a plant metabolite. It is a member of coumestans, a delta-lactone and a polyphenol. It is functionally related to a coumestan. Coumestrol is a natural product found in Glycine max, Campylotropis hirtella, and other organisms with data available. A daidzein derivative occurring naturally in forage crops which has some estrogenic activity. See also: Medicago sativa whole (part of).
CP 100,356 is an inhibitor of P-glycoprotein (P-gp; IC50 = 0.5 µM for inhibition of calcein AM transport in MDCKII monolayers). It is selective for P-gp over multidrug resistance-associated protein 2 (MRP2) at 15 µM, as well as the cytochrome P450 (CYP) isoforms CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 (IC50s = >50 µM for all) and organic anion transporter 1B1 (OATP1B1; IC50 = ~66 µM), but does inhibit breast cancer resistance protein (BCRP; IC50 = 1.5 µM). CP 100,356 (24 mg/kg), when administered in combination with prazosin, increases the rate of prazosin clearance in rats.
CP 105696 is a potent and selective leukotriene B4(LTB4) receptor antagonist. In vitro, CP-105696 inhibited LTB4 (0.3 nM) binding to high-affinity LTB4 receptors on human neutrophils with an IC50 value of 8.42 +/- 0.26 nM. The therapeutic potential of CP-105696, an BLT1 inhibitor, prevents and treats arthritis.